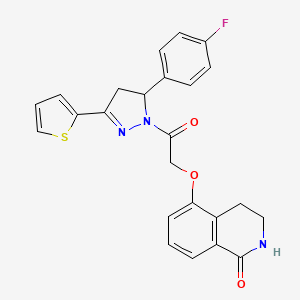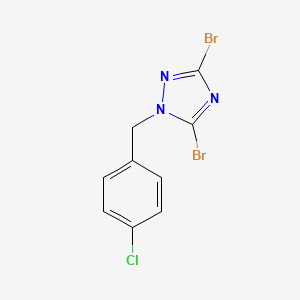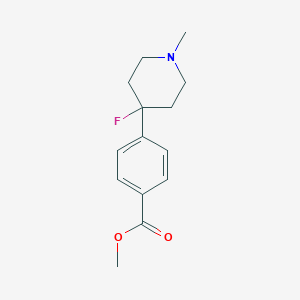
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone” is a versatile chemical compound used in scientific research. It exhibits complex properties that can be harnessed in various applications, making it a valuable tool for studying and developing new materials and pharmaceuticals. The molecular formula of this compound is C14H16F2N2O3S, with an average mass of 330.350 Da and a monoisotopic mass of 330.084961 Da .
Molecular Structure Analysis
The molecular structure of “(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone” is defined by its molecular formula C14H16F2N2O3S . Unfortunately, the specific structural details such as bond lengths, angles, and conformation are not available in the search results.科学的研究の応用
Anticancer and Antituberculosis Properties
Research has shown that derivatives similar to "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone" have been synthesized and tested for their anticancer and antituberculosis activities. For example, studies involving the synthesis of cyclopropyl and piperazine derivatives have demonstrated significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. These findings suggest the compound's potential as a dual-purpose therapeutic agent for treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Another study highlighted the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, showing good antimicrobial activity against pathogenic bacterial and fungal strains. This research opens avenues for the development of new antimicrobial agents using the core structure of "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone" (Mallesha & Mohana, 2014).
Alzheimer's Disease Research
A novel series of multifunctional amides, incorporating elements of the compound , demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting a potential therapeutic application in Alzheimer's disease. The research focused on enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes, indicating the compound's potential utility in managing Alzheimer's disease symptoms (Hassan et al., 2018).
Corrosion Inhibition
Investigations into the prevention of corrosion on mild steel in acidic mediums have utilized derivatives of "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone." These studies demonstrate the compound's efficacy as a corrosion inhibitor, providing insights into its potential industrial applications (Singaravelu & Bhadusha, 2022).
Therapeutic Agent Development
The compound has also been the focus of research aiming to develop new therapeutic agents. Studies have synthesized and evaluated various derivatives for their enzyme inhibitory activity, revealing potential applications in treating diseases by inhibiting specific enzymes (Hussain et al., 2017).
特性
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c15-11-2-1-3-12(16)13(11)14(19)17-6-8-18(9-7-17)22(20,21)10-4-5-10/h1-3,10H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGFUCUJRNBYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)


![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2837874.png)




![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837881.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B2837886.png)

![8-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2837889.png)
